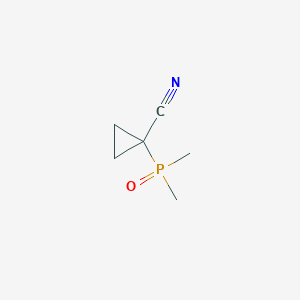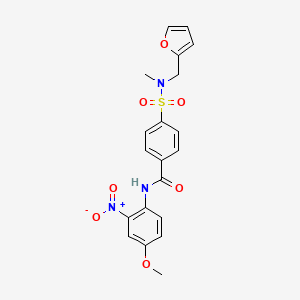
1-Dimethylphosphorylcyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Dimethylphosphorylcyclopropane-1-carbonitrile is a chemical compound with the CAS Number: 2445791-68-2 . It has a molecular weight of 143.13 . The compound is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for 1-Dimethylphosphorylcyclopropane-1-carbonitrile is 1S/C6H10NOP/c1-9(2,8)6(5-7)3-4-6/h3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Chemical Reactions
1-Dimethylphosphorylcyclopropane-1-carbonitrile and similar compounds have been explored in various synthetic and chemical reaction studies. Aelterman et al. (1999) described the synthesis and reactions of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles, focusing on stereoisomeric cyclopropanecarboxamides and their X-ray crystallographic analysis, highlighting the chemical versatility of cyclopropane derivatives (Aelterman, 1999).
Yılmaz et al. (2005) discussed the oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes, leading to the synthesis of dihydrofuran-3-carbonitriles containing heterocycles. This demonstrates the application in synthesizing structurally diverse compounds (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Biological and Pharmacological Applications
In the realm of biology and pharmacology, Wang and Feng (2003) investigated the biotransformations of differently configured cyclopropanecarbonitriles. They demonstrated the use of a nitrile hydratase/amidase-containing catalyst for enantioselective hydrolysis, showing potential in synthesizing optically pure compounds (Wang & Feng, 2003).
Fensome et al. (2008) explored the design and synthesis of new oxindole-based progesterone receptor modulators, utilizing the functional versatility of cyclopropane-carbonitriles. This research has implications for developing compounds for use in female healthcare (Fensome et al., 2008).
Advanced Material and Sensor Development
Shylaja et al. (2020) described the use of a cyclopropane-carbonitrile derivative as a fluorescent chemosensor for iron ions and picric acid. This illustrates the potential application in sensor technology and material science (Shylaja, Rubina, Roja, & Kumar, 2020).
properties
IUPAC Name |
1-dimethylphosphorylcyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NOP/c1-9(2,8)6(5-7)3-4-6/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDSSCSSZPQIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1(CC1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide](/img/structure/B2424421.png)
![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-propylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2424423.png)


![5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2424428.png)

![1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole](/img/structure/B2424431.png)

![(E)-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic Acid](/img/structure/B2424434.png)
![1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2424436.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2424437.png)

![2-methoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2424440.png)